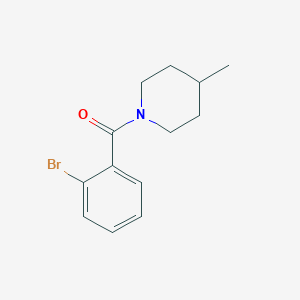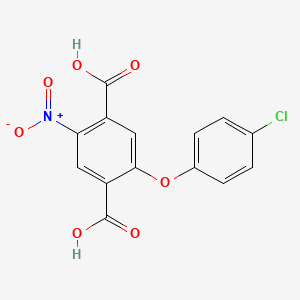![molecular formula C19H19N3O2 B5516239 N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide” belongs to a class of compounds that exhibit significant chemical versatility and potential biological activity. Compounds with similar structures have been synthesized and studied for various applications, including as intermediates in organic synthesis, potential therapeutic agents, and materials with unique physical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, isoxazol-5-one derivatives, which share structural similarities, can be synthesized through a one-pot, three-component condensation reaction involving key precursors such as methyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes (Qing-fang Cheng et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using X-ray crystallography, which provides insights into the arrangement of atoms and the geometry of the molecule. Studies have revealed that these compounds can exhibit interesting structural features, such as planarity or specific conformational arrangements due to intramolecular interactions (B. Al-Hourani et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide derivatives have shown promising results in the field of medicinal chemistry. Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve similar compounds, demonstrates potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and human Jurkat leukemia cells. Some of these derivatives proved curative against colon tumors in mice at certain dosages (Deady et al., 2003).
Antimicrobial Activity
Compounds similar to this compound have been studied for their antimicrobial properties. For instance, microwave-assisted synthesis of pyrazole derivatives involving related chemical structures yielded compounds with significant antibacterial and antifungal activities (Swarnkar et al., 2014).
Antitumor and Antioxidant Properties
Further research indicates the potential of related compounds in antitumor and antioxidant applications. A study on microwave-assisted synthesis of pyrazolopyridines showed that certain compounds exhibited high antioxidant activity and significant antitumor effects against liver and breast cell lines (El‐Borai et al., 2013).
Anti-inflammatory and Antimicrobial Effects
Research on 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones, which share structural similarities, revealed that some of these compounds possess high anti-inflammatory activity and antimicrobial effects. These compounds demonstrated higher potency in comparison to standard drugs like indomethacin in certain studies (Ahmed, 2017).
Inhibition of Dihydroorotate Dehydrogenase
Isoxazol derivatives, related to the compound , have been shown to inhibit mitochondrial dihydroorotate dehydrogenase. This inhibition has implications for the treatment of diseases like rheumatoid arthritis and cancer (Knecht & Löffler, 1998).
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-17(18(21-24-13)14-7-5-4-6-8-14)19(23)20-15-9-11-16(12-10-15)22(2)3/h4-12H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEQFOAMSDRXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-(3-pyridinyl)-4-piperidinol](/img/structure/B5516157.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
![N-[(1S)-2-amino-2-oxo-1-phenylethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5516177.png)


![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)
![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5516209.png)


![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)